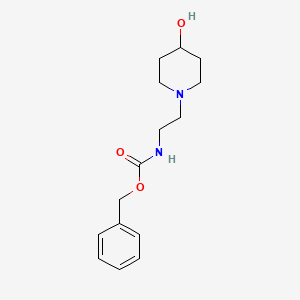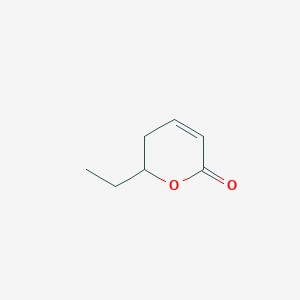
6-ethyl-5,6-dihydro-2H-pyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-5,6-dihydro-2H-pyran-2-one is an organic compound with the molecular formula C7H10O2 and a molecular weight of 126.1531 g/mol . . This compound is a derivative of pyranone and is characterized by its unique structure, which includes a six-membered ring with an oxygen atom and a double bond.
Preparation Methods
6-Ethyl-5,6-dihydro-2H-pyran-2-one can be synthesized through various methods. One common synthetic route involves the hydrogenation of ketone compounds in the presence of suitable catalysts such as aluminum platinum or aluminum palladium . Another method includes the reaction of vinyl acetate with paraformaldehyde in the presence of concentrated sulfuric acid, followed by heating to 90-100°C and then to 100-115°C for 6 hours .
Chemical Reactions Analysis
6-Ethyl-5,6-dihydro-2H-pyran-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products depending on the oxidizing agent used.
Reduction: It can be reduced to form alcohol derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-Ethyl-5,6-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 6-ethyl-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
6-Ethyl-5,6-dihydro-2H-pyran-2-one can be compared with other similar compounds such as:
5,6-Dihydro-6-pentyl-2H-pyran-2-one:
6-Undecyl-5,6-dihydro-2H-pyran-2-one: This compound has an undecyl group, making it more hydrophobic compared to this compound. The uniqueness of this compound lies in its specific ethyl substitution, which can influence its reactivity and applications.
Properties
Molecular Formula |
C7H10O2 |
|---|---|
Molecular Weight |
126.15 g/mol |
IUPAC Name |
2-ethyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C7H10O2/c1-2-6-4-3-5-7(8)9-6/h3,5-6H,2,4H2,1H3 |
InChI Key |
PBTYTLMBTXXZJF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CC=CC(=O)O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



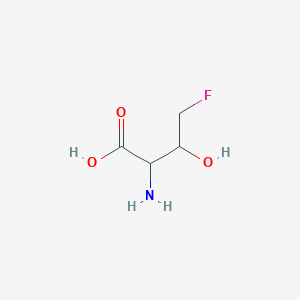
![3-Methyl-2-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13501546.png)
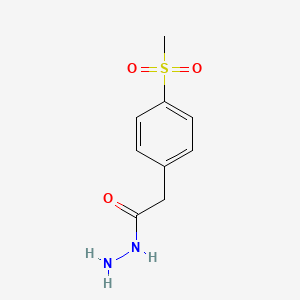
![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-4-one](/img/structure/B13501561.png)
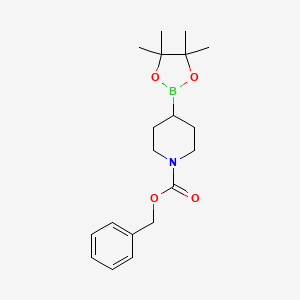
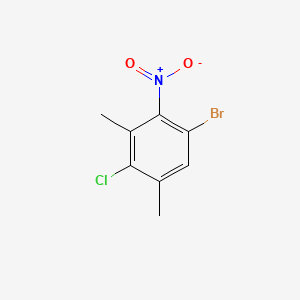
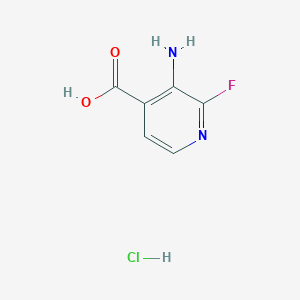
![rac-(1R,4R,5R)-N,N-dimethyl-2-azabicyclo[2.2.1]heptan-5-amine dihydrochloride](/img/structure/B13501587.png)
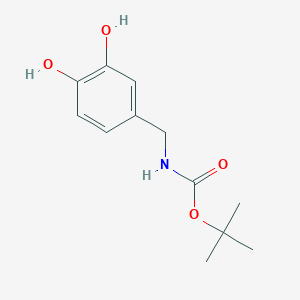
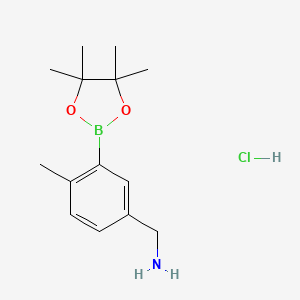
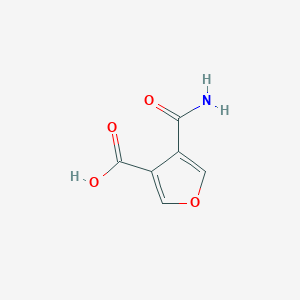
![2-[7-(2-phenylethynyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B13501636.png)
